

Decoding the Certificate of Analysis for Chlorpheniramine-d6: A Technical Guide

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Compound of Interest

Compound Name: Chlorpheniramine-d6

Cat. No.: B1500133

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for the deuterated internal standard, **Chlorpheniramine-d6**. Understanding the data and experimental protocols detailed in a CoA is critical for ensuring the quality, accuracy, and reliability of analytical results in research and drug development. This document will break down the key components of a **Chlorpheniramine-d6** CoA, present the data in a clear and accessible format, and provide detailed methodologies for the analytical techniques used.

Understanding the Role of a Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a chemical reference standard like **Chlorpheniramine-d6**, the CoA is a critical quality document that provides evidence of its identity, purity, and isotopic enrichment.^{[1][2]} The quality and purity of reference standards are paramount for achieving scientifically valid results in analytical testing.^{[1][2]}

Chlorpheniramine-d6 is a labeled form of Chlorpheniramine, an antihistamine, and is commonly used as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).^{[3][4][5]} The deuterium labels provide a distinct mass difference from the unlabeled analyte, allowing for accurate quantification.

Anatomy of a Chlorpheniramine-d6 Certificate of Analysis

A typical CoA for **Chlorpheniramine-d6** is structured to provide a comprehensive overview of the material's quality. The following sections are generally included:

- **Product Information:** This section contains basic identifiers for the material, including the product name, catalog number, batch or lot number, and CAS number.
- **Physical and Chemical Properties:** This includes information such as the chemical formula, molecular weight, and appearance.
- **Analytical Data:** This is the core of the CoA, presenting the results of various analytical tests performed to characterize the material. Each test result is compared against a predefined specification.
- **Experimental Protocols:** Detailed descriptions of the methods used to obtain the analytical data.
- **Quality Assurance Statement:** A declaration from the quality assurance department that the batch meets the required standards.

Data Presentation: A Summary of Analytical Tests

The quantitative data from a representative **Chlorpheniramine-d6** Certificate of Analysis is summarized in the tables below for easy reference and comparison.

Table 1: Product Information and Physical Properties

Parameter	Specification	Result
Product Name	Chlorpheniramine-d6 Maleate	Chlorpheniramine-d6 Maleate
Catalog Number	Varies by supplier	CS-O-06482 (Example)[3]
Batch Number	Unique identifier	B-CPD6-12345
CAS Number	1219806-45-7[3]	1219806-45-7
Chemical Formula	C ₁₆ H ₁₃ D ₆ ClN ₂ · C ₄ H ₄ O ₄	C ₁₆ H ₁₃ D ₆ ClN ₂ · C ₄ H ₄ O ₄
Molecular Weight	396.90 g/mol	396.90 g/mol
Appearance	White to off-white solid	White solid

Table 2: Purity and Identity Analysis

Test	Method	Specification	Result
Purity (HPLC)	HPLC-UV	≥ 98.0%	99.8%
Identity (¹ H NMR)	¹ H NMR	Conforms to structure	Conforms
Identity (MS)	ESI-MS	Conforms to structure	Conforms

Table 3: Isotopic Purity Analysis

Test	Method	Specification	Result
Isotopic Enrichment	ESI-MS	≥ 98 atom % D	99.5 atom % D
Isotopic Distribution (d ₆)	ESI-MS	Report results	99.1%
Isotopic Distribution (d ₅)	ESI-MS	Report results	0.8%
Isotopic Distribution (d ₀)	ESI-MS	Report results	< 0.1%

Table 4: Residual Solvent Analysis

Test	Method	Specification	Result
Residual Solvents	GC-HS	Meets USP <467> limits	Conforms

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are essential for understanding how the analytical data was generated and for replicating the analysis if necessary.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-performance liquid chromatography is a widely used technique for determining the purity of pharmaceutical compounds by separating them from any potential impurities.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase:
 - A: 0.1% Formic acid in Water
 - B: 0.1% Formic acid in Acetonitrile
- Gradient Program:
 - 0-5 min: 10% B
 - 5-25 min: 10% to 90% B
 - 25-30 min: 90% B

- 30.1-35 min: 10% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 262 nm
- Injection Volume: 10 µL
- Sample Preparation: A solution of **Chlorpheniramine-d6** Maleate is prepared in the mobile phase A at a concentration of approximately 1 mg/mL.
- Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and structure of a compound, as well as to determine its isotopic composition.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-Orbitrap HRMS) with an electrospray ionization (ESI) source.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[14\]](#)
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Mode: Full scan
- Mass Range: m/z 100-500
- Sample Infusion: The sample is dissolved in methanol at a concentration of approximately 10 µg/mL and infused directly into the mass spectrometer.
- Identity Confirmation: The measured mass of the protonated molecule $[M+H]^+$ is compared to the theoretical exact mass of **Chlorpheniramine-d6**.

- **Isotopic Enrichment Calculation:** The relative intensities of the isotopic peaks (d_0 to d_6) are measured. The isotopic enrichment is calculated by summing the contributions of the deuterated species.

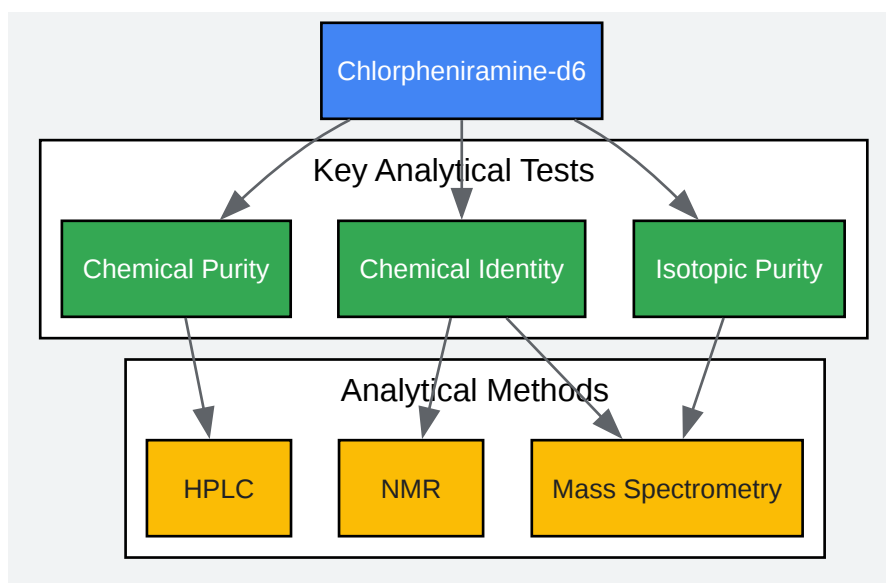
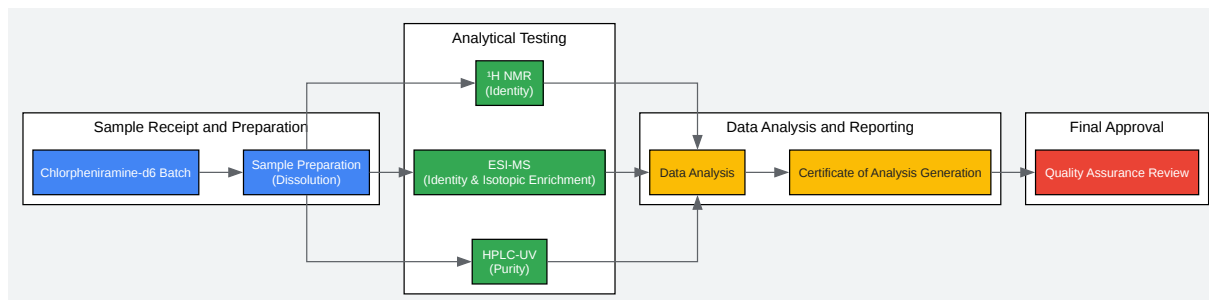
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for confirming the chemical structure of a molecule. For deuterated compounds, it also confirms the positions of the deuterium labels. Quantitative NMR (qNMR) can be used for purity determination.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- **Instrumentation:** Bruker Avance III 500 MHz NMR spectrometer or equivalent.
- **Solvent:** Deuterated methanol (CD_3OD)
- **Nucleus:** 1H (Proton)
- **Experiment:** 1D proton NMR
- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.
- **Data Analysis:** The 1H NMR spectrum is analyzed to ensure that the chemical shifts and coupling patterns are consistent with the known structure of Chlorpheniramine. The absence or significant reduction of signals corresponding to the deuterated positions confirms the isotopic labeling.

Visualizing the Analytical Workflow and Key Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and logical relationships involved in the analysis of **Chlorpheniramine- d_6** .



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